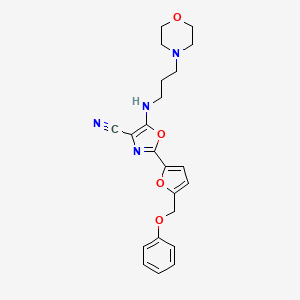
N-(2,4-difluorophenyl)-1-ethyl-6-oxo-1,6-dihydropyridazine-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2,4-difluorophenyl)-1-ethyl-6-oxo-1,6-dihydropyridazine-3-carboxamide, also known as DPC or A-438079, is a chemical compound that has been extensively studied for its potential therapeutic applications. DPC is a selective antagonist of the P2X7 receptor, a member of the purinergic receptor family that is involved in a variety of physiological and pathological processes.
Aplicaciones Científicas De Investigación
Heterocyclic Compound Synthesis
One of the primary applications of "N-(2,4-difluorophenyl)-1-ethyl-6-oxo-1,6-dihydropyridazine-3-carboxamide" and related compounds is in the synthesis of novel heterocyclic compounds. These substances serve as key intermediates in the production of diverse heterocyclic structures that have potential utility in various domains, including pharmaceuticals, agrochemicals, and materials science. Research has focused on developing methods for synthesizing such compounds efficiently and exploring their chemical properties and reactivities (Karthikeyan, Vijayakumar, & Sarveswari, 2014; Fiore & Maas, 2019).
Antimicrobial and Antifungal Activities
Compounds derived from "N-(2,4-difluorophenyl)-1-ethyl-6-oxo-1,6-dihydropyridazine-3-carboxamide" have been evaluated for their antimicrobial and antifungal activities. These studies aim to discover new therapeutic agents capable of combating microbial infections resistant to current treatments. The synthesis of novel derivatives and their biological evaluation against a variety of pathogenic bacteria and fungi are key areas of research, indicating the potential of these compounds in developing new antimicrobials (Limban, Marutescu, & Chifiriuc, 2011; Patel & Patel, 2010).
Agricultural Applications
Research into "N-(2,4-difluorophenyl)-1-ethyl-6-oxo-1,6-dihydropyridazine-3-carboxamide" and similar compounds extends into the agricultural sector, particularly in the development of herbicides. These compounds have been explored for their herbicidal activities, aiming to provide more effective solutions for weed control that are safe for crops and the environment. Evaluating their efficacy against various weeds and understanding their mechanisms of action are crucial steps in this research (Norton & Storey, 1970).
Anticancer Research
The potential anticancer properties of derivatives of "N-(2,4-difluorophenyl)-1-ethyl-6-oxo-1,6-dihydropyridazine-3-carboxamide" are another significant area of study. These investigations focus on synthesizing novel compounds and evaluating their cytotoxic activities against various cancer cell lines. The goal is to identify new therapeutic agents that can inhibit the growth of cancer cells, contributing to the development of effective cancer treatments (Liu et al., 2020).
Propiedades
IUPAC Name |
N-(2,4-difluorophenyl)-1-ethyl-6-oxopyridazine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11F2N3O2/c1-2-18-12(19)6-5-11(17-18)13(20)16-10-4-3-8(14)7-9(10)15/h3-7H,2H2,1H3,(H,16,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVVRDARJBWXQJQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=O)C=CC(=N1)C(=O)NC2=C(C=C(C=C2)F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11F2N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2,4-difluorophenyl)-1-ethyl-6-oxo-1,6-dihydropyridazine-3-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[4-(difluoromethoxy)phenyl]quinoline-4-carboxylic Acid](/img/structure/B2571545.png)





![N-[2-Amino-2-(2-methoxyphenyl)ethyl]-3,5,6-trimethylpyrazine-2-carboxamide;dihydrochloride](/img/structure/B2571554.png)
![2-((11H-benzo[e]pyrido[3,2-b][1,4]diazepin-6-yl)thio)-N-(2,4-difluorophenyl)acetamide](/img/structure/B2571556.png)




